molecular formula C25H22N2O3S2 B455212 methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B455212
M. Wt: 462.6g/mol
InChI Key: OQYDFAVHLKDCCC-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the quinoline and thiophene intermediates. The quinoline derivative can be synthesized through a Friedländer reaction, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst. The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and halogenated thiophene derivatives .

Scientific Research Applications

Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-(5-ethylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of quinoline and thiophene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H22N2O3S2

Molecular Weight

462.6g/mol

IUPAC Name

methyl 2-[[2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H22N2O3S2/c1-3-14-11-12-21(31-14)19-13-17(15-7-4-5-9-18(15)26-19)23(28)27-24-22(25(29)30-2)16-8-6-10-20(16)32-24/h4-5,7,9,11-13H,3,6,8,10H2,1-2H3,(H,27,28)

InChI Key

OQYDFAVHLKDCCC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC

Origin of Product

United States

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